molecular formula C13H8F3N3O2S B14598541 1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene CAS No. 61174-51-4

1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene

Cat. No.: B14598541
CAS No.: 61174-51-4
M. Wt: 327.28 g/mol
InChI Key: RYKCQTNALBOQJO-UHFFFAOYSA-N
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Description

1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that features both azide and sulfonyl functional groups. The presence of the trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Sodium Azide (NaN3):

    Acetonitrile or DMF: Common solvents for the reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azide group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Properties

CAS No.

61174-51-4

Molecular Formula

C13H8F3N3O2S

Molecular Weight

327.28 g/mol

IUPAC Name

1-azido-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-5-7-10(8-6-9)22(20,21)12-4-2-1-3-11(12)18-19-17/h1-8H

InChI Key

RYKCQTNALBOQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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